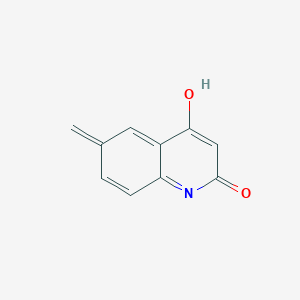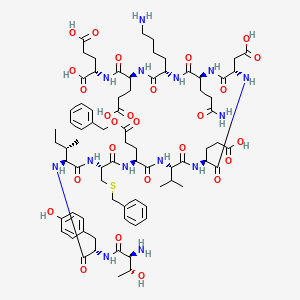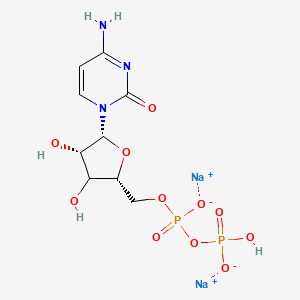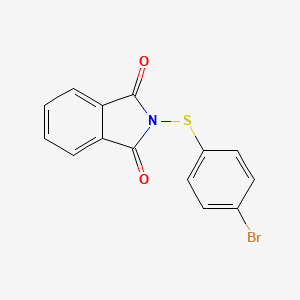
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azanium ion and a diazinan ring, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-dipropylurea with a suitable amine under controlled conditions to form the diazinan ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 1-[(5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)amino]-1-deoxy-5-O-phosphonopentitol
Uniqueness
What sets (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium;hydrochloride apart from similar compounds is its unique diazinan ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H20ClN4O2+ |
|---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
(5-amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium;hydrochloride |
InChI |
InChI=1S/C10H18N4O2.ClH/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16;/h7,12H,3-6,11H2,1-2H3;1H/p+1 |
InChI Key |
NVDUMTXCQRADNQ-UHFFFAOYSA-O |
Canonical SMILES |
CCCN1C(=[NH2+])C(C(=O)N(C1=O)CCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)

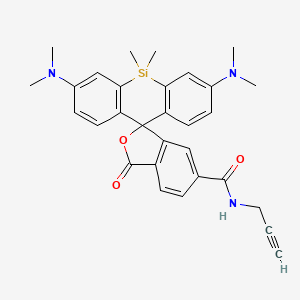


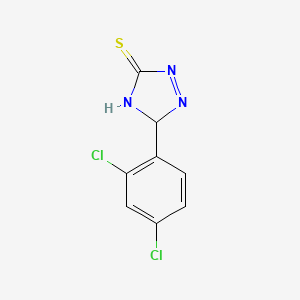
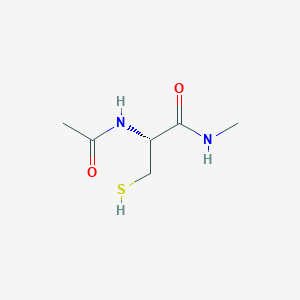
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
